Pyruvate Carboxylase Inhibition Potency Comparison
Compound 8v ((Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid) inhibits Staphylococcus aureus pyruvate carboxylase with an IC₅₀ of 4.3 ± 1.5 μM and a Kᵢ of 0.74 μM [1]. In the same study, the most potent inhibitor of the series, 3,3′-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid] (8u), exhibited an IC₅₀ of 3.0 ± 1.0 μM, placing 8v as the second most potent compound among 21 α-hydroxycinnamic acids tested [1].
| Evidence Dimension | Pyruvate carboxylase inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 4.3 ± 1.5 μM; Kᵢ = 0.74 μM |
| Comparator Or Baseline | 8u (3,3′-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid]): IC₅₀ = 3.0 ± 1.0 μM |
| Quantified Difference | 8v is 1.4-fold less potent in IC₅₀ but provides a well‑characterized Kᵢ and competitive mechanism |
| Conditions | S. aureus pyruvate carboxylase, pH 7.8, 22 °C, coupled spectrophotometric assay |
Why This Matters
Procurement of 8v ensures access to an inhibitor with nanomolar binding affinity (Kᵢ = 0.74 μM) and an IC₅₀ value that is benchmarked directly against the most potent congener in the same chemical series, allowing informed selection based on potency vs. mechanistic clarity.
- [1] Burkett, D.J.; Wyatt, B.N.; Mews, M.; Bautista, A.; Engel, R.; Dockendorff, C.; Donaldson, W.A.; St Maurice, M. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors. Bioorg. Med. Chem. 2019, 27, 4041-4047. View Source
